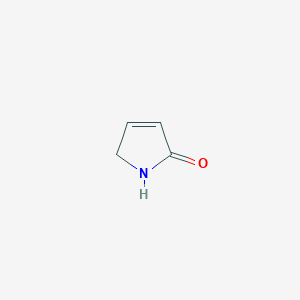
3-Pyrroline-2-one
Overview
Description
3-Pyrroline-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, is a heterocyclic compound featuring a γ-lactam ring structure. This compound consists of four carbon atoms and one nitrogen atom, forming a five-membered ring. It is an important structural subunit in various bioactive natural products and synthetic compounds, known for its diverse pharmacological activities .
Mechanism of Action
Target of Action
3-Pyrroline-2-one, also known as 1,5-dihydro-2H-pyrrol-2-ones, plays a significant structural role in a variety of bioactive natural compounds . It is primarily targeted as an antioxidant , with the ability to scavenge harmful radicals in the body.
Mode of Action
The compound interacts with harmful radicals in the body, particularly the hydroxyl radical (HO˙), and neutralizes them . This interaction results in the reduction of oxidative stress in the body, thereby preventing potential damage to cells and tissues .
Biochemical Pathways
The antioxidant activity of this compound is tested by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay . The compound’s ability to scavenge hydroxyl radicals in both polar and non-polar environments is comparable to that of conventional antioxidants such as melatonin, gallic acid, indole-3-carbinol, ramalin, or Trolox .
Pharmacokinetics
The compound’s effectiveness in both polar and non-polar environments suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is its antioxidant activity. It effectively scavenges hydroxyl radicals, reducing oxidative stress and potentially preventing cellular damage
Action Environment
The action of this compound is influenced by the environment in which it is present. It has been shown to be effective in both polar and non-polar environments, suggesting that it can function effectively in various physiological conditions .
Biochemical Analysis
Biochemical Properties
3-Pyrroline-2-one interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been identified as a promising radical scavenger in antioxidant activity tests . Its role in these biochemical reactions is significant, contributing to its potential as a bioactive compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Its ability to scavenge hydroxyl radicals in polar and non-polar environments is comparable to that of conventional antioxidants .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Quantum chemistry calculations suggest that it is an effective HO˙ radical scavenger .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyrroline-2-one can be synthesized through several methods, including multi-component reactions and cycloaddition reactions. One common method involves the three-component reaction of aldehydes, amines, and α,β-unsaturated carbonyl compounds. This reaction typically requires a catalyst, such as a Lewis acid, and is conducted under mild conditions .
Another method involves the 3 + 2 cycloaddition of α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazoles with ketene silyl acetals. This approach offers a straightforward synthesis of 3-pyrroline-2-ones with a broad substrate scope .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyrroline-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its saturated analog, 2-pyrrolidinone.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or halides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 2-pyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyrroline-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in biological systems and its potential as a bioactive molecule.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-Pyrroline-2-one is unique due to its γ-lactam ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
2-Pyrrolidinone: The saturated analog of this compound, lacking the double bond in the ring.
Pyrrolidine: A fully saturated five-membered ring with a nitrogen atom, used as a precursor in organic synthesis.
Pyrrole: An unsaturated five-membered ring with a nitrogen atom, known for its aromaticity.
Compared to these compounds, this compound exhibits a unique combination of reactivity and bioactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1-2H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHBOQVXIGZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4031-15-6 | |
| Record name | 2,5-dihydro-1H-pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 3-pyrroline-2-one?
A1: this compound is a five-membered heterocyclic compound containing one nitrogen atom. Its core structure is a gamma-lactam with a double bond between the 3rd and 4th carbon atoms.
Q2: What are some common synthetic approaches to 3-pyrroline-2-ones?
A2: One of the most frequently employed methods is the three-component reaction involving an aromatic aldehyde, a primary amine, and a β-ketoester like diethyl oxalacetate. [, , , , , , , ] This reaction offers a straightforward route to diversely substituted this compound derivatives.
Q3: How is the structure of this compound derivatives confirmed?
A3: Modern spectroscopic techniques are crucial for structural determination. These include 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, HSQC, HMBC) and high-resolution mass spectrometry (ESI – HRMS). [, , ]
Q4: Can you describe the tautomerism observed in some 3-pyrroline-2-ones?
A4: 4-Acetyl-3-hydroxy-3-pyrroline-2-ones, for instance, exhibit tautomerism due to the small energy difference between the two possible tautomeric forms and the rapid interconversion rate. DFT calculations have been instrumental in studying this phenomenon. []
Q5: What are some notable biological activities exhibited by this compound derivatives?
A5: Studies have revealed that some this compound derivatives possess promising antioxidant [], anti-amnesic [, ], anti-inflammatory, and analgesic properties. [] Certain derivatives have also shown anticoagulant and hemostatic activities. []
Q6: Have any this compound derivatives demonstrated potential as hypoglycemic agents?
A6: Yes, research has identified specific this compound derivatives, such as 4-acetyl-3-hydroxy-1-(3-ethoxy)propyl-5-(4-ethoxy)phenyl-3-pyrroline-2-one, which exhibit significant hypoglycemic effects in animal models. []
Q7: Can you elaborate on the antioxidant activity observed in some this compound derivatives?
A7: Derivatives like 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one have shown significant radical scavenging activity against DPPH radicals. Quantum chemical calculations support their potential as effective HO˙ radical scavengers. []
Q8: How do 3-pyrroline-2-ones compare to established antioxidants?
A8: Computational studies suggest that the hydroxyl radical scavenging ability of certain 3-pyrroline-2-ones is comparable to that of well-known antioxidants like melatonin, gallic acid, and Trolox. []
Q9: How does the furan ring in toosendanin contribute to its bioactivation and toxicity?
A9: Toosendanin, a natural triterpenoid containing a this compound ring derived from a furan precursor, undergoes bioactivation primarily mediated by CYP3A4. This process generates a reactive cis-butene-1,4-dial intermediate that forms adducts with amino acids and glutathione. These conjugates, especially N-conjugates, play a crucial role in detoxifying toosendanin's reactive metabolites. []
Q10: How do structural modifications influence the biological activity of 3-pyrroline-2-ones?
A10: The nature and position of substituents on the this compound ring system significantly impact its biological activity. For example, the type of heterocyclic substituent at position 1 can influence the anti-inflammatory and analgesic properties. [] Similarly, substituents at other positions can modulate antioxidant capacity, hypoglycemic effects, and other activities.
Q11: How is computational chemistry employed in this compound research?
A11: Computational techniques, particularly Density Functional Theory (DFT) calculations, are invaluable for investigating reaction mechanisms, predicting reaction outcomes, and understanding the stability of different tautomeric forms. [] These methods are also crucial for understanding the antioxidant activity of these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


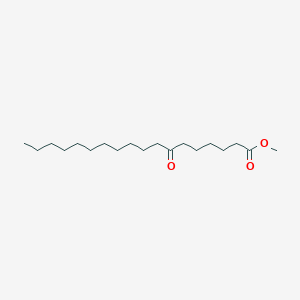
![2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI)](/img/structure/B142560.png)
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B142561.png)
![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)

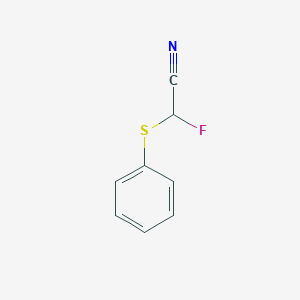
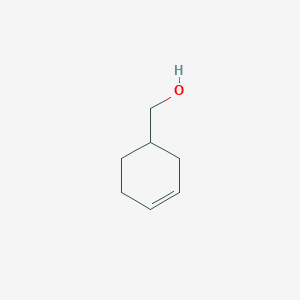
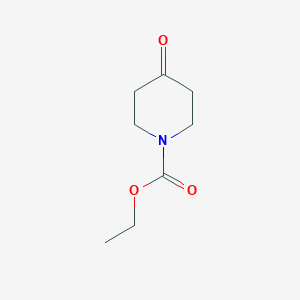
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)
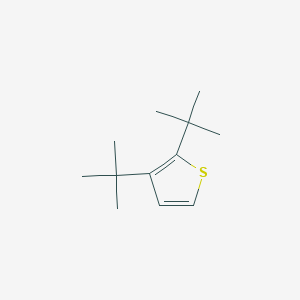
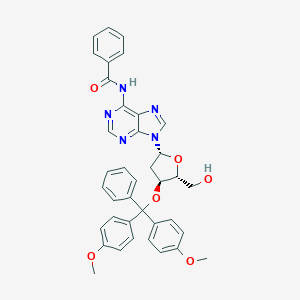
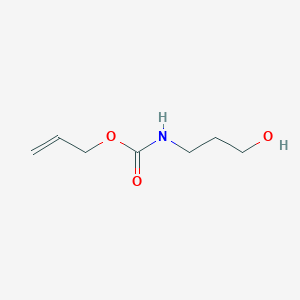
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride](/img/structure/B142595.png)
